molecular formula C15H14F3NO4 B2766088 Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 1402694-33-0

Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No. B2766088
CAS RN: 1402694-33-0
M. Wt: 329.275
InChI Key: FODOZPLMYAXJLV-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate is a useful research compound. Its molecular formula is C15H14F3NO4 and its molecular weight is 329.275. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate and similar compounds have been the subject of various studies focusing on their synthesis and structural analysis. For instance, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which share a structural resemblance, has been reported through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The molecular and crystal structures of these compounds, including methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, have been established via X-ray structural analysis (Rudenko et al., 2013).

Antibacterial Properties

Certain derivatives of 4-oxoquinoline-3-carboxylic acids, which are structurally similar to the compound , have been synthesized and tested for their antibacterial activities. Studies have shown that these compounds exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential application of these compounds in developing new antibacterial agents (Miyamoto et al., 1990).

Potential in Pharmaceutical Development

Research into the synthesis and pharmacological activity of derivatives of tetrahydroquinoline-4-carboxylic acids reveals insights into their potential pharmaceutical applications. These studies contribute to the search for new anti-inflammatory, analgesic, and anticonvulsive agents. The synthesis of isopropylamides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, for example, points towards their potential use in medicinal chemistry (Smirnova et al., 1997).

Anticancer Applications

Recent studies have also focused on the synthesis of new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and their evaluation against cancer cell lines. For instance, certain derivatives have shown significant anticancer activity against the breast cancer MCF-7 cell line, suggesting their potential as therapeutic agents in cancer treatment (Gaber et al., 2021).

properties

IUPAC Name

methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-3,4-dihydro-1H-quinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-23-14(22)10-4-2-3-9-8(7-12(21)19-13(9)10)5-6-11(20)15(16,17)18/h2-4,8H,5-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODOZPLMYAXJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)CC2CCC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate

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